molecular formula C10H13ClN2O4 B11853969 Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride CAS No. 93506-52-6

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No.: B11853969
CAS No.: 93506-52-6
M. Wt: 260.67 g/mol
InChI Key: GZFNFLAPRMEJIM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride (CAS: 93506-52-6) is a nitro-substituted aromatic β-amino ester hydrochloride. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The compound features a 4-nitrophenyl group attached to the β-carbon of the propanoate ester, with the amino group and methyl ester completing the structure.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93506-52-6

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H

InChI Key

GZFNFLAPRMEJIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

The carboxylic acid is dissolved in anhydrous methanol, and hydrochloric acid is added as a catalyst. The mixture is refluxed at 65–70°C for 12–24 hours. The reaction follows the mechanism of acid-catalyzed esterification:

RCOOH+CH3OHHClRCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{RCOOCH}_3 + \text{H}_2\text{O}

Purification Techniques

Crude product is purified via recrystallization from methanol/water mixtures or chromatographic methods. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves impurities, achieving >98% purity.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes efficiency and cost-effectiveness while maintaining high yields.

Continuous Flow Reactors

Industrial protocols employ continuous flow systems for nitration and esterification steps. For example, a tubular reactor with precise temperature control (-15°C to -10°C) ensures consistent nitration of phenylalanine without thermal degradation. Methanol esterification is conducted in a packed-bed reactor with immobilized HCl catalysts, reducing reaction times to 2–4 hours.

Advanced Purification

Industrial-scale purification utilizes simulated moving bed (SMB) chromatography to separate enantiomers and by-products. This method reduces solvent consumption by 40% compared to batch chromatography.

Comparative Analysis of Methods

Parameter Phenylalanine Route Direct Esterification Industrial Method
Starting MaterialChiral phenylalanine3-Amino-3-(4-nitrophenyl)propanoic acidPhenylalanine or pre-nitrated acid
Steps423 (continuous)
Yield70–75%80–85%90–92%
Purity95–97%98%99%
ScalabilityModerateHighVery high

The phenylalanine route offers enantiomeric purity but requires costly chiral precursors. Direct esterification is faster and more economical but depends on the availability of the nitro-substituted carboxylic acid. Industrial methods excel in throughput and purity but demand significant infrastructure investment.

Optimization Strategies

Solvent Selection

Replacing methanol with dimethylformamide (DMF) in esterification improves solubility of the carboxylic acid precursor, reducing reaction time to 8–10 hours. However, DMF necessitates additional steps for solvent removal.

Catalytic Enhancements

Using thionyl chloride (SOCl2_2) to generate the acyl chloride intermediate prior to esterification increases yields to 88–90%. This method avoids equilibrium limitations inherent in acid-catalyzed esterification.

Temperature Control

Maintaining esterification at 65°C ± 2°C prevents thermal decomposition of the nitro group, which can occur above 75°C . Automated temperature feedback systems in industrial reactors ensure adherence to this range.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-amino-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride serves as a crucial intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Biology

  • Enzyme Interactions : It is employed in studies investigating enzyme interactions and protein modifications, which are essential for understanding biochemical pathways.
  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

Medicine

  • Therapeutic Potential : Investigated for its potential use in drug synthesis, particularly in developing compounds with anticancer properties. Studies have shown it to have cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntioxidantExhibits significant radical scavenging activity, potentially higher than ascorbic acid .
AnticancerDemonstrates cytotoxicity against human glioblastoma and breast cancer cell lines .
NeuroprotectiveShows promise in protecting neuronal cells from damage.
Enzyme InhibitionMay inhibit key enzymes involved in neurotransmitter uptake.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited higher cytotoxicity against U-87 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of this compound demonstrated its ability to prevent neuronal apoptosis in vitro. This finding opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Halogen-Substituted Derivatives
  • Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6): Molecular formula: C₁₀H₁₂BrClNO₂ (MW: ~303.58 g/mol). The bromine atom introduces steric bulk and enhances lipophilicity compared to the nitro group. Bromine’s polarizability may improve binding in hydrophobic pockets of biological targets .
Electron-Donating vs. Electron-Withdrawing Groups
  • Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS: 1269634-11-8): Molecular formula: C₁₁H₁₆ClNO₃ (MW: 245.70 g/mol). The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts sharply with the nitro group, which withdraws electrons. Methoxy derivatives may exhibit enhanced nucleophilic aromatic substitution reactivity .
  • Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS: 473567-08-7): Incorporates both methoxy and isobutoxy groups, further enhancing solubility in organic solvents. The branched alkoxy chain may improve metabolic stability in drug design .

Positional Isomerism and Backbone Modifications

  • Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8): Molecular formula: C₁₀H₁₃ClFNO₂ (MW: 233.67 g/mol). The amino group at position 2 (vs.
  • (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride (CAS: 2829292-61-5): Molecular formula: C₁₅H₁₆ClNO₂ (MW: 265.74 g/mol). The naphthyl group increases aromatic surface area, enhancing π-π stacking interactions but reducing aqueous solubility .

Physicochemical Properties and Reactivity

Compound (CAS) Substituent Molecular Weight (g/mol) Key Properties
93506-52-6 (Target) 4-Nitro 260.67 High polarity due to nitro group; poor solubility in nonpolar solvents .
952729-65-6 4-Bromo ~303.58 Increased lipophilicity; potential for halogen bonding.
1269634-11-8 3-Methoxy 245.70 Enhanced electron density; higher solubility in polar aprotic solvents.
2829292-61-5 1-Naphthyl 265.74 Bulky aromatic group; improved thermal stability.
64282-12-8 4-Fluoro (position 2) 233.67 Fluorine’s electronegativity enhances metabolic stability.

Biological Activity

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

  • Molecular Formula : C₉H₁₀ClN₂O₄
  • Molecular Weight : Approximately 224.21 g/mol
  • Solubility : Soluble in various solvents, enhancing its utility in chemical applications.

The compound features an amino group and a nitrophenyl moiety, which contribute to its unique chemical behavior and potential biological activities.

Biological Activity

The biological activity of this compound has been investigated across several domains:

1. Neurotransmission Modulation

  • The compound is suggested to play a role in excitatory neurotransmission pathways, potentially acting as a neurotransmitter or modulator. Its structural similarity to amino acids enables interaction with biological systems, influencing neurotransmission processes.

2. Antioxidant Activity

  • Preliminary studies indicate that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

3. Enzyme Interactions

  • Research indicates that the compound is employed in studies of enzyme-substrate interactions and protein-ligand binding, highlighting its relevance in biochemical research and drug development .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

Synthesis Method Description
Method A Involves the reaction of (RS)-2-(4-nitrophenyl)propionitrile with hydrochloric acid in methanol, followed by purification through chromatography .
Method B Utilizes a one-pot procedure involving palladium-catalyzed reactions to form the desired compound from simpler precursors .

These synthesis methods emphasize the compound's accessibility for research and industrial applications.

Case Study 1: Neurotransmitter Activity

A study explored the potential of methyl 3-amino-3-(4-nitrophenyl)propanoate as a neurotransmitter. The findings suggested that it may enhance excitatory signaling in neuronal cells, indicating its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound scavenges free radicals effectively, showcasing its potential as an antioxidant agent in pharmacological formulations aimed at reducing oxidative damage in cells.

Case Study 3: Drug Development

Research into the pharmacokinetics of methyl 3-amino-3-(4-nitrophenyl)propanoate has indicated promising results for its use as a precursor in the synthesis of chiral drugs, enhancing the efficacy and specificity of therapeutic agents .

Q & A

Q. How can the synthesis of methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-nitrobenzaldehyde with methyl acrylate via a Michael addition, followed by amination and hydrochloride salt formation. Key optimizations include:
  • Catalyst selection : Use of chiral catalysts (e.g., L-proline) to enhance enantiomeric excess (if applicable) .
  • Temperature control : Maintaining reaction temperatures below 40°C during the Michael addition to minimize side reactions .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, as evidenced by HPLC .
    Data Table :
ParameterOptimal ConditionPurity AchievedReference
Solvent SystemEthanol/Water (3:1)95%
Reaction Temperature35–40°CN/A

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic signals: δ 8.2–8.4 ppm (aromatic protons, 4-nitrophenyl), δ 3.6 ppm (ester methyl), and δ 4.1–4.3 ppm (methine proton adjacent to amine) .
  • HPLC : Reverse-phase C18 column with acetonitrile/0.1% TFA gradient (retention time: 8.2 min) confirms purity .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 269.1) aligns with the molecular formula C10H11N2O4+C_{10}H_{11}N_2O_4^+ .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : The compound exhibits low solubility in non-polar solvents. Strategies include:
  • Mixed-solvent recrystallization : Ethanol/water mixtures enhance solubility at elevated temperatures while promoting crystallization upon cooling .
  • Salt formation : Conversion to the hydrochloride salt improves aqueous solubility, facilitating column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence reactivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing nitro group activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example:
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Contradiction Analysis : Some studies report incomplete reduction due to steric hindrance from the adjacent ester group, requiring elevated pressures (5 atm H2_2) .
    Data Table :
ReactionConditionYieldByproductReference
Nitro Reduction10% Pd/C, H2_2 (1 atm)60%Over-reduced
Nitro Reduction10% Pd/C, H2_2 (5 atm)85%Minimal

Q. What computational approaches predict the compound’s binding affinity in enzymatic studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) are used to model interactions:
  • Docking : The nitro group forms π-π stacking with tryptophan residues in enzyme active sites (e.g., cytochrome P450) .
  • DFT : HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, consistent with experimental oxidation stability .

Q. How can stability under physiological conditions be assessed for pharmacological applications?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–9) at 37°C. LC-MS monitors degradation (t1/2_{1/2} > 48 h at pH 7.4) .
  • Thermal Stability : TGA shows decomposition onset at 180°C, indicating suitability for room-temperature storage .

Key Research Findings

  • Structural Insights : X-ray crystallography (SHELXL ) reveals a planar 4-nitrophenyl group with dihedral angles of 5.2° relative to the propanoate backbone, influencing crystallinity .
  • Contradictions : While reports 95% purity via ethanol/water recrystallization, suggests acetonitrile/water may yield higher purity (98%) for enantiomerically pure forms.

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